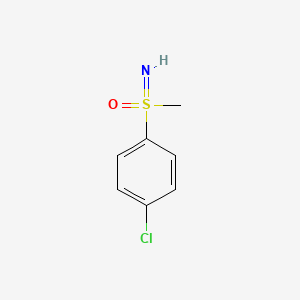

S-Methyl-S-(4-chlorophenyl) sulfoximine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKJSJPUIQNRSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of S-Methyl-S-(4-chlorophenyl) sulfoximine

Introduction: The Rising Prominence of Sulfoximines in Medicinal Chemistry

Sulfoximines are an emerging class of sulfur-containing functional groups that have garnered significant attention in the field of drug discovery.[1][2] Their unique stereochemical and physicochemical properties, including their ability to act as bioisosteres for sulfones and sulfonamides, make them attractive moieties for modulating the biological activity and pharmacokinetic profiles of therapeutic agents.[2] S-Methyl-S-(4-chlorophenyl) sulfoximine, in particular, serves as a valuable building block and a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound, tailored for researchers and professionals in drug development.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding sulfide, 4-chlorothioanisole. This process involves the formation of an intermediate sulfilimine, which is then oxidized to the desired sulfoximine. This route is favored for its efficiency and the ready availability of the starting materials.[4][5][6]

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-stage process:

Caption: Synthetic pathway from 4-chlorothioanisole to this compound.

Step 1: Imination of 4-Chlorothioanisole to form N-Cyano-S-methyl-S-(4-chlorophenyl)sulfilimine

The initial step involves the imination of the sulfide, 4-chlorothioanisole. A common and effective method for this transformation is the reaction with a nitrogen source in the presence of an oxidizing agent. The use of cyanogen amine (H₂NCN) with an N-halosuccinimide, such as N-bromosuccinimide (NBS), provides a metal-free and efficient route to the corresponding N-cyano sulfilimine.[4][5][6]

Causality Behind Experimental Choices:

-

Cyanogen Amine (H₂NCN): This serves as a readily available and inexpensive nitrogen source for the imination reaction.

-

N-Bromosuccinimide (NBS): NBS acts as a mild and effective halogenating agent, facilitating the activation of the sulfur atom for nucleophilic attack by the cyanogen amine.[6] This avoids the use of harsher or metal-based oxidants.

-

Base (e.g., t-BuOK or K₂CO₃): A base is required to deprotonate the cyanogen amine, generating the active nucleophile for the reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-chlorothioanisole (1 equivalent) in a suitable solvent such as methanol.

-

Add cyanogen amine (1.3 equivalents) and a base, for instance, potassium tert-butoxide (t-BuOK) (1.2 equivalents).

-

Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) (1.5 equivalents) portion-wise while stirring.

-

Allow the reaction to proceed at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Cyano-S-methyl-S-(4-chlorophenyl)sulfilimine.

Step 2: Oxidation of the Sulfilimine to this compound

The intermediate N-cyano sulfilimine is then oxidized to the corresponding N-cyano sulfoximine. A widely used and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Causality Behind Experimental Choices:

-

m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a powerful yet selective oxidizing agent that efficiently converts the sulfilimine to the sulfoximine without over-oxidation or unwanted side reactions.

Experimental Protocol:

-

Dissolve the N-Cyano-S-methyl-S-(4-chlorophenyl)sulfilimine (1 equivalent) in ethanol.

-

Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.

-

Cool the mixture to 0 °C and add m-CPBA (approximately 70% purity, 1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure, add water, and extract the product with dichloromethane.

-

Dry the combined organic layers, filter, and concentrate to obtain the crude N-cyano sulfoximine.

Step 3: Deprotection to Yield the Final Product

The final step involves the removal of the cyano group to yield the free NH-sulfoximine. This can be achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), followed by basic workup.[4]

Experimental Protocol:

-

Dissolve the crude N-cyano sulfoximine in dichloromethane and cool to 0 °C.

-

Add trifluoroacetic anhydride (TFAA) (3 equivalents) and allow the reaction to proceed at room temperature.

-

Once the reaction is complete (monitored by TLC), concentrate the mixture.

-

Dilute the residue with methanol and treat with potassium carbonate (5 equivalents).

-

Stir at room temperature until the deprotection is complete.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

Caption: A logical flow for the characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Data | Interpretation |

| ¹H NMR | Aromatic protons (δ ~7.5-7.9 ppm, multiplet), Methyl protons (δ ~3.1-3.3 ppm, singlet), NH proton (variable, broad singlet) | Confirms the presence of the 4-chlorophenyl and methyl groups, and the NH moiety. |

| ¹³C NMR | Aromatic carbons (δ ~129-143 ppm), Methyl carbon (δ ~43-46 ppm) | Corroborates the carbon framework of the molecule. |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), S=O stretch (~1200-1220 cm⁻¹), S=N stretch (~1090-1100 cm⁻¹) | Identifies the key functional groups: the N-H bond, the sulfoxide S=O bond, and the sulfilimine S=N bond.[7][8][9] |

| Mass Spectrometry (HRMS) | Calculated m/z for C₇H₈ClNOS [M+H]⁺: ~189.0015 | Confirms the molecular formula and provides an accurate mass measurement.[10] |

| Melting Point | Expected to be a solid with a defined melting point. | A sharp melting point range is indicative of high purity. |

Note on Data Interpretation: The exact chemical shifts in NMR spectroscopy can vary slightly depending on the solvent used. The IR absorption frequencies provide valuable information about the bonding within the molecule. High-resolution mass spectrometry is crucial for unambiguous confirmation of the elemental composition.

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a valuable building block for medicinal chemistry and drug development. The methodologies outlined in this guide, from the initial imination of the parent sulfide to the comprehensive characterization of the final product, offer a reliable and reproducible pathway for researchers in the field. The detailed explanation of the rationale behind the chosen reagents and techniques underscores the importance of a thorough understanding of the underlying chemical principles for successful synthesis and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. orgsyn.org [orgsyn.org]

- 8. One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | C7H8ClNOS | CID 12463932 - PubChem [pubchem.ncbi.nlm.nih.gov]

"S-Methyl-S-(4-chlorophenyl) sulfoximine" chemical properties and structure

An In-Depth Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine: Structure, Synthesis, and Application

Introduction: The Emergence of the Sulfoximine Moiety

In the landscape of modern medicinal and agrochemistry, the search for functional groups that can favorably modulate the physicochemical and pharmacokinetic properties of lead compounds is relentless. Among the sulfur(VI) functional groups, the sulfoximine moiety has emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2][3] As mono-aza analogues of the ubiquitous sulfone group, sulfoximines offer a unique combination of high chemical stability, a chiral sulfur center, and a distinct three-dimensional vector for molecular exploration provided by the S=N bond.[4][5]

This guide provides a detailed technical overview of a representative member of this class, This compound . We will explore its core chemical properties, structural attributes, modern synthetic methodologies, and the broader context of its application, providing researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a tetrahedral, hexavalent sulfur atom at its core. This sulfur center is chiral, bonded to four distinct substituents: a methyl group, a 4-chlorophenyl group, an oxygen atom (via a double bond), and an imido group (via a double bond). The presence of the NH group allows it to act as both a hydrogen bond donor and acceptor, a critical feature for interaction with biological targets.[2][6] The electron-withdrawing 4-chlorophenyl ring influences the electronic properties of the sulfoximine core, impacting its acidity and reactivity.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNOS | PubChem[7] |

| Molecular Weight | 189.66 g/mol | PubChem[7] |

| IUPAC Name | (4-chlorophenyl)-imino-methyl-oxo-λ⁶-sulfane | PubChem[7] |

| CAS Number | 22132-99-6 | PubChem[7] |

| XLogP3 | 2.3 | PubChem[7] |

| H-Bond Donor Count | 1 | PubChem[7] |

| H-Bond Acceptor Count | 2 | PubChem[7] |

Synthesis and Mechanistic Considerations

The historical challenge in accessing sulfoximines has been a significant barrier to their widespread adoption. However, recent advancements have led to efficient and scalable synthetic routes. A leading contemporary strategy for preparing NH-sulfoximines is the direct, one-pot conversion from readily available sulfides.[8] This approach avoids the isolation of intermediates and often proceeds under mild conditions with high functional group tolerance.

The synthesis of this compound can be efficiently achieved from 4-chlorothioanisole via a chemoselective one-pot imination and oxidation sequence.[8] This transformation is typically mediated by a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PhI(OAc)₂), which facilitates both the N-transfer from an ammonia source and the subsequent oxidation.

Caption: One-Pot Synthesis Workflow for NH-Sulfoximines from Sulfides.

Experimental Protocol: One-Pot Synthesis

The following protocol is a representative methodology based on modern hypervalent iodine-mediated reactions.[5][8]

-

Reaction Setup: To a solution of 4-chlorothioanisole (1.0 equiv.) in methanol (0.2 M), add ammonium carbamate (2.5 equiv.).

-

Reagent Addition: Add (diacetoxyiodo)benzene (PhI(OAc)₂) (2.2 equiv.) portion-wise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfide is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Causality: The use of PhI(OAc)₂ is critical as it serves as a potent but mild oxidant capable of forming a reactive iodonitrene intermediate from the ammonia source.[5] Methanol is an effective solvent as it facilitates the reaction, which proceeds rapidly at room temperature.[5] This one-pot method is highly chemoselective, achieving both N-transfer and O-transfer in a single operation.[8]

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is essential. This compound exhibits distinct spectroscopic signatures that confirm its structure. The data presented below are typical values based on analyses of structurally related aryl methyl sulfoximines.[9]

| Technique | Expected Signature |

| ¹H NMR | δ 7.8-8.1 (m, 4H, Ar-H), δ 3.1-3.3 (s, 3H, S-CH₃), δ 2.7-3.0 (br s, 1H, N-H). Chemical shifts are referenced to TMS (0 ppm).[9] |

| ¹³C NMR | δ 140-145 (Ar C-S), δ 129-135 (Ar C-H, C-Cl), δ 45-47 (S-CH₃).[9] |

| FT-IR (cm⁻¹) | ~3250 (N-H stretch), ~1220 (S=O stretch), ~1100 (S=N stretch).[9] |

| HRMS (ESI-QTOF) | m/z: [M+H]⁺ calculated for C₇H₉ClNOS⁺: 190.0093; found: 190.0095. |

Self-Validation: The protocol's integrity is validated by the characterization data. A successful synthesis will yield a compound whose ¹H and ¹³C NMR spectra match the expected aromatic and aliphatic shifts, whose IR spectrum shows the characteristic S=O and N-H stretches, and whose high-resolution mass matches the calculated value for the molecular formula.[9]

The Role of Aryl Sulfoximines in Drug Development

The true significance of this compound lies not as a standalone therapeutic but as a prototypical scaffold for drug discovery. The sulfoximine group is increasingly utilized as a bioisosteric replacement for sulfones and sulfonamides, offering distinct advantages.[2][10]

-

Improved Physicochemical Properties: Replacing a sulfone with an NH-sulfoximine introduces a hydrogen bond donor and can increase aqueous solubility and reduce lipophilicity, which are often critical for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]

-

Enhanced Potency and Selectivity: The unique stereoelectronic and vectoral properties of the sulfoximine group can lead to novel interactions within a target's binding site, potentially enhancing potency and modulating selectivity in ways that are not possible with a planar sulfone.[1]

-

Clinical Relevance: The value of this moiety is underscored by its incorporation into several clinical candidates, including inhibitors for challenging targets like kinases. For instance, the pan-CDK inhibitor Roniciclib and the ATR inhibitor Ceralasertib (AZD6738) feature a core sulfoximine structure, demonstrating its acceptance and utility in advanced drug discovery programs.[3][10][11]

Conclusion

This compound serves as an exemplary model for a functional group that has transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal. Its well-defined structure, accessible synthesis, and the advantageous properties it imparts upon larger molecules ensure that sulfoximines will continue to feature prominently in the development of next-generation therapeutics. This guide provides the foundational knowledge required for scientists to confidently synthesize, characterize, and strategically deploy this versatile chemical scaffold in their research endeavors.

References

- 1. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H8ClNOS | CID 12463932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Postulated Mechanism of Action of S-Methyl-S-(4-chlorophenyl) sulfoximine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Sulfoximine Bioactivity

The sulfoximine functional group has emerged from relative obscurity to become a "rising star" in medicinal chemistry, offering a unique combination of physicochemical and pharmacological properties.[1] Despite this growing interest, the specific biological activities of many individual sulfoximine-containing compounds remain uncharted territory. This guide focuses on S-Methyl-S-(4-chlorophenyl) sulfoximine , a molecule for which direct, comprehensive mechanistic studies are not yet publicly available.[2] In the spirit of scientific inquiry and to provide a framework for future research, this document will elucidate a postulated mechanism of action for this compound. This hypothesis is constructed upon the well-documented mode of action of the structurally related and commercially significant sulfoximine insecticide, sulfoxaflor, and is contextualized within the broader landscape of sulfoximine bioactivity.

The Sulfoximine Scaffold: A Gateway to Novel Bioactivity

Sulfoximines are organosulfur compounds characterized by a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom.[3] This arrangement confers a unique three-dimensional geometry and a distinct electronic profile compared to more common sulfones and sulfonamides, for which they are often considered bioisosteres.[1] The key attributes of the sulfoximine moiety that are pertinent to its biological function include:

-

Stereochemistry: The sulfur center is tetrahedral and can be a stereocenter, leading to chiral molecules whose enantiomers may exhibit different biological activities.[3]

-

Hydrogen Bonding: The N-H bond in unsubstituted sulfoximines can act as a hydrogen bond donor, while the oxygen and nitrogen atoms serve as hydrogen bond acceptors, facilitating interactions with biological targets.[3]

-

Improved Physicochemical Properties: Incorporation of a sulfoximine group can enhance aqueous solubility, metabolic stability, and cell permeability, making it an attractive motif in drug design.[4][5]

A Proposed Mechanism of Action: Insights from Sulfoxaflor

The most extensively characterized sulfoximine in terms of its mechanism of action is the insecticide sulfoxaflor.[6] Given the structural parallels between sulfoxaflor and this compound, a plausible hypothesis is that they may share a similar biological target, particularly in invertebrate systems.

Primary Target: The Nicotinic Acetylcholine Receptor (nAChR)

Sulfoxaflor is a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[6][7] These ligand-gated ion channels are crucial for synaptic transmission in the central nervous system of insects. The proposed mechanism unfolds as follows:

-

Binding: Sulfoxaflor binds to the nAChR at a site that is distinct from that of other nAChR-targeting insecticides like neonicotinoids.[7][8] This differential binding is a key factor in sulfoxaflor's efficacy against neonicotinoid-resistant insect populations.[6][9]

-

Agonism: Upon binding, sulfoxaflor acts as an agonist, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). This leads to the opening of the ion channel.

-

Uncontrolled Nerve Impulses: The persistent activation of nAChRs by sulfoxaflor results in an uncontrolled influx of cations, leading to continuous nerve stimulation.

-

Paralysis and Death: This hyperexcitation of the nervous system manifests as tremors and muscle contractions, ultimately leading to paralysis and death of the insect.[8]

The following diagram illustrates the proposed signaling pathway for sulfoximine insecticides acting on insect nAChRs.

Caption: Postulated signaling pathway of sulfoximine insecticides at the insect nAChR.

Structural Analogy and a Working Hypothesis

The core structure of this compound, featuring an aryl ring directly attached to the sulfoximine sulfur, is a common motif in bioactive sulfoximines. While the remainder of the sulfoxaflor molecule is more complex, the fundamental interaction with the nAChR is believed to be driven by the sulfoximine pharmacophore. It is therefore a scientifically sound hypothesis that this compound could exhibit insecticidal activity through a similar mechanism. The 4-chlorophenyl group would likely influence the binding affinity and specificity for the receptor.

Alternative and Broader Mechanistic Considerations

While the nAChR agonism model is a strong starting point, the versatility of the sulfoximine group in medicinal chemistry suggests other potential biological activities for this compound, particularly in mammalian systems.

Enzyme Inhibition

Numerous sulfoximine-containing compounds have been synthesized and evaluated as enzyme inhibitors. The sulfoximine moiety can act as a key interacting group within an enzyme's active site. Examples include:

-

Kinase Inhibitors: Several clinical and preclinical drug candidates containing a sulfoximine group have been developed as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs).[5][10]

-

Mitochondrial F1Fo-ATPase Inhibition: A novel sulfoximine has been shown to be a selective inhibitor of the mitochondrial F1Fo-ATPase, leading to cancer cell death.[11]

The potential for this compound to inhibit specific enzymes would be highly dependent on the overall three-dimensional shape and electronic properties of the molecule and how it complements the topography of an enzyme's active site.

Experimental Workflows for Mechanism of Action Studies

To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required.

Step-by-Step Experimental Protocol for Target Identification and Validation:

-

High-Throughput Screening (HTS):

-

Objective: To identify potential biological targets.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Screen the compound against a diverse panel of assays, including:

-

Receptor binding assays (e.g., for nAChRs, GPCRs).

-

Enzyme inhibition assays (e.g., kinase panels, protease panels).

-

Cell-based phenotypic assays (e.g., cell viability, apoptosis, reporter gene assays).

-

-

Analyze the data to identify "hits" where the compound shows significant activity.

-

-

-

Target Validation and Characterization:

-

Objective: To confirm the interaction with the identified target and determine the mode of action.

-

Methodology (example for a putative enzyme target):

-

Dose-Response Studies: Perform enzyme inhibition assays with a range of this compound concentrations to determine the IC50 value.

-

Mechanism of Inhibition Studies: Conduct kinetic experiments by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Direct Binding Assays: Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified target protein.

-

-

The following diagram outlines a general workflow for elucidating the mechanism of action of a novel compound.

Caption: A generalized experimental workflow for mechanism of action studies.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for this compound is lacking, we can present representative data for sulfoximine-containing compounds from the literature to illustrate their potential potency.

| Compound Class | Target | Representative IC50/Activity | Reference |

| Sulfoximine Insecticides (e.g., Sulfoxaflor) | Insect nAChR | Highly potent against various sap-feeding insects | [6] |

| Sulfoximine-based Kinase Inhibitors | CDK2/CDK9 | IC50 = 522 nM / 124 nM | [10] |

| Sulfoximine-based PDE5 Inhibitor | PDE5 | IC50 = 0.025 nM | [10] |

These examples underscore that the biological activity of sulfoximine-containing molecules is highly dependent on the overall chemical structure. Systematic modification of the this compound scaffold would be necessary to establish a clear structure-activity relationship (SAR).

Conclusion and Future Directions

In the absence of direct experimental evidence, the most plausible mechanism of action for this compound in invertebrate systems is as an agonist of the nicotinic acetylcholine receptor, analogous to the insecticide sulfoxaflor. However, the demonstrated versatility of the sulfoximine moiety in medicinal chemistry warrants a broader consideration of potential targets, including various enzymes in both invertebrate and vertebrate systems.

The future of research on this compound and other novel sulfoximines will rely on rigorous, systematic biological evaluation. The experimental workflows outlined in this guide provide a roadmap for such investigations. As more data becomes available, a clearer picture of the specific molecular interactions and cellular consequences of exposure to this and other sulfoximine-containing compounds will emerge, paving the way for their potential application in agriculture, medicine, and beyond.

References

- 1. drughunter.com [drughunter.com]

- 2. This compound | C7H8ClNOS | CID 12463932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22132-99-6 | Benchchem [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pagepressjournals.org [pagepressjournals.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NH‐sulfoximine: A novel pharmacological inhibitor of the mitochondrial F1Fo‐ATPase, which suppresses viability of cancerous cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine

Abstract

The sulfoximine functional group, once a curiosity in the vast landscape of organic chemistry, has undergone a remarkable transformation into what many now consider a "rising star" in modern drug discovery.[1][2] This guide provides an in-depth examination of a key exemplar of this class: S-Methyl-S-(4-chlorophenyl) sulfoximine. We will traverse its historical context within the broader discovery of sulfoximines, dissect its synthesis through established and reliable protocols, and explore its significance as a versatile building block for medicinal chemists. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utility of this compound.

Introduction: The Sulfoximine Moiety - A Paradigm Shift in Drug Design

For decades, the sulfoximine group remained largely on the periphery of medicinal chemistry.[3][4] However, an increasing appreciation for its unique stereochemical and physicochemical properties has catalyzed its adoption in numerous drug discovery programs.[2][5] Sulfoximines are recognized as bioisosteres of sulfones and sulfonamides, yet they offer a distinct three-dimensional geometry and hydrogen-bonding capability that can significantly enhance a molecule's pharmacological profile.[6] The replacement of a sulfone with a sulfoximine can lead to improved aqueous solubility, enhanced cell permeability, and reduced efflux by transporters—all critical parameters in the optimization of a drug candidate.[6]

This compound (CAS 22132-99-6) represents a quintessential aryl methyl sulfoximine, a subclass that is particularly prevalent in the design of biologically active compounds.[1][6] Its structure combines a synthetically tractable methyl group, a common feature in many sulfoximine-containing clinical candidates, with a 4-chlorophenyl group, a frequently employed moiety in medicinal chemistry for its electronic properties and ability to fill hydrophobic pockets in target proteins.

A Foundational Synthetic Pathway

While the precise historical record of the first synthesis of this compound is not detailed in a single seminal publication, its preparation logically follows a well-established and robust pathway for aryl sulfoximine synthesis. This pathway begins with a readily available sulfide precursor and proceeds through a two-step oxidation and imination sequence. This approach provides a reliable and scalable method for accessing the target compound and its analogues.

The logical flow of this synthesis is a cornerstone of its practical application, allowing for modifications at each stage to generate diverse libraries of related compounds for structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

The following protocol describes a reliable, modern approach for the synthesis of the title compound, adapted from established methodologies for preparing NH-sulfoximines from sulfides.[7] This two-step, one-pot procedure is favored for its efficiency and use of accessible reagents.

Step 1 & 2: Oxidation and Imination of 4-Chlorophenyl methyl sulfide

-

Materials:

-

4-Chlorophenyl methyl sulfide

-

Methanol (MeOH)

-

Ammonium carbamate (NH₄CO₂NH₂)[8]

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 4-chlorophenyl methyl sulfide (1.0 mmol, 1.0 equiv) in methanol (5 mL), add ammonium carbamate (1.5 equiv) followed by (diacetoxyiodo)benzene (2.3 equiv) at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfide is fully consumed (typically 3–4 hours). The reaction proceeds via the intermediate sulfoxide, which is iminated in situ.

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate (20 mL).

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

-

Causality and Self-Validation: This protocol leverages a hypervalent iodine reagent, PhI(OAc)₂, to facilitate both the oxidation of the sulfide to a sulfoxide and the subsequent transfer of an "NH" group from ammonium carbamate.[7] The use of a one-pot procedure is efficient, minimizing handling and potential loss of material between steps. The workup with sodium bicarbonate is critical to neutralize the acetic acid byproduct from the PhI(OAc)₂. The final purification by chromatography ensures the removal of any unreacted starting materials or byproducts, with the purity verifiable by NMR and mass spectrometry.

Physicochemical Properties and Structural Data

The unique properties of this compound stem from its core functional group.

| Property | Value/Description | Source |

| CAS Number | 22132-99-6 | [9] |

| Molecular Formula | C₇H₈ClNOS | [9] |

| Molecular Weight | 189.66 g/mol | [9] |

| IUPAC Name | (4-chlorophenyl)-imino-methyl-oxo-λ⁶-sulfane | [9] |

| Key Features | Tetrahedral sulfur center, chiral, H-bond donor (N-H) and acceptor (S=O, S=N) | [2][6] |

| XLogP3 | 2.3 | [9] |

The sulfoximine moiety introduces a stable, tetrahedral chiral center at the sulfur atom. This allows for the precise spatial orientation of its three substituents (the methyl group, the 4-chlorophenyl ring, and the imine), which is a powerful tool for exploring the three-dimensional chemical space of a drug target's binding site.[10]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound itself is not extensively published, its structural motifs are present in numerous biologically active compounds, making it a highly valuable building block.[11] The primary application lies in its use as a scaffold in lead optimization campaigns, where it can be used to replace less favorable sulfone or sulfonamide groups.

Bioisosteric Replacement

The strategic replacement of a sulfonamide with a methyl sulfoximine has been a key step in the discovery of several clinical candidates. This substitution can mitigate risks associated with sulfonamide toxicity and improve pharmacokinetic properties. For instance, in the development of the herpes simplex virus (HSV) inhibitor IM-250, a switch from a sulfonamide to a methyl sulfoximine was instrumental in improving penetration into nervous tissue to target the latent virus.[10][12]

Caption: Bioisosteric replacement of sulfones/sulfonamides with a sulfoximine moiety to enhance drug-like properties.

A Versatile Synthetic Handle

The "NH" of the sulfoximine group in this compound is not merely a passive hydrogen bond donor; it is a reactive handle for further chemical modification. This allows for its late-stage functionalization, a highly desirable feature in medicinal chemistry for rapidly generating analogues. A wide array of N-arylation and N-acylation reactions have been developed for sulfoximines, enabling the coupling of complex moieties to the sulfoximine core.[13][14]

Conclusion

This compound stands as a testament to the growing importance of the sulfoximine functional group in contemporary drug discovery. While its own discovery is not marked by a singular event, its synthetic accessibility and the desirable properties it imparts have cemented its role as a valuable scaffold. The principles and protocols outlined in this guide demonstrate its straightforward preparation and highlight the rationale behind its use. As medicinal chemists continue to tackle increasingly challenging biological targets, the unique three-dimensional architecture and refined physicochemical profile offered by scaffolds like this compound will undoubtedly ensure their continued and expanding application in the development of next-generation therapeutics.

References

- 1. Methyl Sulfoximines for Medicinal Chemistry - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | C7H8ClNOS | CID 12463932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]

"S-Methyl-S-(4-chlorophenyl) sulfoximine" IUPAC name and synonyms

An In-Depth Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine for Advanced Research

Foreword

As a Senior Application Scientist, my experience has shown that the successful integration of novel functional groups into drug discovery pipelines hinges on a deep, mechanistic understanding of their synthesis, properties, and strategic value. The sulfoximine moiety, a unique aza-analogue of the ubiquitous sulfone, has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Its ability to modulate physicochemical properties, introduce a chiral center at sulfur, and provide a unique hydrogen-bonding profile makes it an invaluable tool for overcoming complex pharmacological challenges.

This guide is structured not as a rigid template, but as a narrative that follows the logical progression of scientific inquiry. We begin with the fundamental identity of this compound, proceed to its synthesis with a focus on the causal chemistry, explore its strategic application as a bioisostere, and conclude with critical analytical and safety considerations. Every step is grounded in authoritative literature to provide a self-validating framework for researchers and drug development professionals.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a specific organosulfur compound with a tetrahedral sulfur(VI) center.

-

IUPAC Name : (4-chlorophenyl)-imino-methyl-oxo-λ⁶-sulfane[1]

-

CAS Number : 22132-99-6[1]

-

Molecular Formula : C₇H₈ClNOS[1]

Common Synonyms :

Key Identifiers :

-

PubChem CID : 12463932[1]

-

InChIKey : XSKJSJPUIQNRSQ-UHFFFAOYSA-N[1]

-

Canonical SMILES : CS(=N)(=O)C1=CC=C(C=C1)Cl[1]

Physicochemical Properties

The physicochemical profile of a molecule is a critical determinant of its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, a combination of computed properties and data from closely related analogues provides a strong predictive foundation.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 189.66 g/mol | PubChem[1] |

| Monoisotopic Mass | 189.0015127 Da | PubChem[1] |

| XLogP3 (Computed) | 2.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Melting Point | 104-105 °C (Bromo-analogue)¹ | Organic Syntheses[3] |

| Melting Point | 98-100 °C (N-Bromo derivative)² | AWS A-Z documentation[4] |

¹Data for the analogous compound S-(4-bromo phenyl)-S-methylsulfoximine. Given the similarity in structure, a comparable melting point is expected. ²Data for the N-bromo derivative of the target compound, N-Bromo-S-(4-chlorophenyl)-S-methyl sulfoximine.

Synthesis and Mechanistic Rationale

The synthesis of NH-sulfoximines is a well-established field, with the most reliable and common pathway being a two-stage process: the selective oxidation of a precursor sulfide to a sulfoxide, followed by the imination of the sulfoxide. This approach provides high yields and avoids the often harsh conditions required for direct sulfide imination.

Overall Synthesis Workflow

The logical flow from a commercially available starting material to the final sulfoximine product is a three-step process. This ensures high purity at each stage and maximizes the final yield.

Caption: A robust three-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from highly reliable, peer-reviewed procedures for structurally identical analogues, ensuring a high probability of success.[3][5][6][7]

Step 1: Synthesis of 1-Chloro-4-(methylthio)benzene (Sulfide Precursor)

-

Rationale : This is a standard Williamson ether synthesis analogue for thioethers. 4-chlorothiophenol is deprotonated by a mild base to form the more nucleophilic thiophenoxide, which then displaces the iodide from methyl iodide.

-

Procedure :

-

To a solution of 4-chlorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 20 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring by TLC until the starting thiol is consumed.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in diethyl ether, wash with 1M NaOH and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by distillation if necessary.

-

Step 2: Oxidation to 4-Chlorophenyl Methyl Sulfoxide (Sulfoxide Intermediate)

-

Rationale : Selective oxidation of the sulfide to the sulfoxide is crucial, as over-oxidation to the sulfone would render the subsequent imination step impossible. Using an oxidant like sodium metaperiodate or a controlled amount of hydrogen peroxide in acetic acid provides excellent selectivity.[5][6]

-

Procedure :

-

Dissolve 1-chloro-4-(methylthio)benzene (1.0 eq) in glacial acetic acid.[5]

-

Slowly add 30% hydrogen peroxide (4.0 eq) to the solution while stirring at room temperature.[5]

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once complete, carefully neutralize the solution with aqueous NaOH (4M).

-

Extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfoxide.[5]

-

Step 3: Imination to this compound

-

Rationale : This step, adapted from a verified Organic Syntheses procedure for the bromo-analogue, utilizes (diacetoxyiodo)benzene to activate the sulfoxide towards nucleophilic attack by an ammonia equivalent (from ammonium carbamate).[3][7] This method is reliable and avoids the need for metal catalysts.

-

Procedure :

-

In a round-bottomed flask, suspend 4-chlorophenyl methyl sulfoxide (1.0 eq) and ammonium carbamate (2.0 eq) in methanol.[7]

-

Add (diacetoxyiodo)benzene (2.5 eq) in portions over 5-10 minutes. Effervescence (CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 3-5 hours.

-

Remove the methanol under reduced pressure.

-

Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.

-

Separate the layers, and wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the final sulfoximine.[7]

-

Applications in Medicinal Chemistry & Drug Development

The sulfoximine functional group has garnered significant attention as a bioisosteric replacement for sulfones and sulfonamides.[8] This strategic replacement can profoundly and beneficially alter a drug candidate's properties.

-

Improved Physicochemical Properties : Replacing a flat, non-basic sulfone with a tetrahedral, weakly basic NH-sulfoximine can increase polarity and often improves aqueous solubility—a common hurdle in drug development.[9][10]

-

Enhanced Metabolic Stability : The sulfoximine moiety is generally robust to metabolic degradation, which can lead to improved pharmacokinetic profiles.[9]

-

Novel Structural Vectors : The nitrogen atom on the sulfoximine provides an additional vector for chemical modification, allowing for fine-tuning of properties like potency, selectivity, and pharmacokinetics.[9]

-

Clinical Precedent : The value of this moiety is not merely theoretical. Several sulfoximine-containing compounds have advanced into clinical trials, including the CDK inhibitor roniciclib and the ATR inhibitor AZD6738 , validating its utility in modern drug design.[8][11]

Conceptual Illustration: Sulfoximine as a Bioisostere

The following diagram illustrates the core concept of using a sulfoximine to replace a sulfone, highlighting the key changes in geometry and hydrogen bonding potential that are exploited by medicinal chemists.

Caption: Bioisosteric replacement of a sulfone with a sulfoximine in drug design.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

Mass Spectrometry (MS) : PubChem lists GC-MS data for this compound, which would show a molecular ion peak corresponding to its mass (m/z ≈ 189 for [M]⁺).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Based on the closely related (4-bromophenyl)(imino)(methyl)-λ⁶-sulfanone, the expected spectrum would show:

-

¹³C NMR : The spectrum for the bromo-analogue shows four distinct carbon signals: two aromatic methines, one quaternary aromatic carbon attached to sulfur, and the S-methyl carbon. A similar pattern is expected for the chloro-analogue.[7]

-

Aromatic carbons: ~129-143 ppm.

-

S-Methyl carbon: ~46 ppm.

-

-

Safety and Handling

While no specific toxicology report for this compound is available, data for the immediate synthetic precursor, 4-chlorophenyl methyl sulfoxide, and related compounds provide a basis for a cautious approach.

-

Precursor Hazards : 4-Chlorophenyl methyl sulfoxide is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation, and causes serious eye damage.[12]

-

Handling Recommendations :

-

Work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat, is mandatory.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

-

Related Compound Toxicology : Studies on p-chlorophenyl methyl sulfide, sulfoxide, and sulfone have shown potential for hepatic effects in animal models.[13] While this does not directly translate to the sulfoximine, it suggests that compounds in this chemical class should be handled with respect for their potential biological activity.

References

- 1. This compound | C7H8ClNOS | CID 12463932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22132-99-6 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. 1-(Chloromethyl)-4-(methylthio)benzene | C8H9ClS | CID 70128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Chloro-4-((methylthio)methyl)benzene | SIELC Technologies [sielc.com]

"S-Methyl-S-(4-chlorophenyl) sulfoximine" molecular weight and formula

An In-depth Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine

Introduction

The sulfoximine functional group, a mono-aza analogue of the ubiquitous sulfone, has emerged from relative obscurity to become a significant pharmacophore in modern medicinal chemistry.[1][2] Its unique stereochemical and electronic properties offer drug designers a powerful tool to overcome challenges in lead optimization, including improving aqueous solubility, metabolic stability, and potency.[1] This guide provides a comprehensive technical overview of a representative member of this class, this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, authoritative synthetic protocols, and the strategic rationale for its application in drug discovery.

Core Physicochemical and Structural Data

Accurate identification and characterization are foundational to any chemical research. This compound is defined by a hexavalent sulfur atom bonded to a methyl group, a 4-chlorophenyl ring, an oxygen atom (sulfinyl), and an imino group. This arrangement creates a stable, tetrahedral sulfur center that is often chiral.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNOS | [3][4][5] |

| Molecular Weight | 189.66 g/mol | [3][4] |

| CAS Number | 22132-99-6 | [3][5] |

| IUPAC Name | (4-chlorophenyl)-imino-methyl-oxo-λ⁶-sulfane | [3] |

| Canonical SMILES | CS(=O)(=N)C1=CC=C(C=C1)Cl | [3] |

The Sulfoximine Moiety: A Strategic Tool in Drug Design

The strategic replacement of common functional groups like sulfones or sulfonamides with a sulfoximine is a key rationale for its use. This bioisosteric substitution can profoundly alter a molecule's properties in a beneficial way. Unlike the flat, achiral sulfone, the sulfoximine group introduces a three-dimensional vector and potential chirality at the sulfur atom, allowing for more specific and novel interactions with biological targets.[6] This structural feature is critical for escaping existing patent landscapes and for refining binding pocket interactions.

Caption: Bioisosteric relationship of sulfoximines to sulfones and sulfonamides.

Authoritative Synthesis Protocol

The most reliable and common method for synthesizing N-H sulfoximines is through the direct imidation of the corresponding sulfoxide precursor. This approach avoids harsh conditions and the use of potentially hazardous reagents like sodium azide. The following protocol is adapted from a well-established and validated procedure for a structurally similar compound, demonstrating a trustworthy and reproducible method.[7]

Workflow Overview

Caption: Two-step synthesis workflow from the corresponding sulfide.

Part A: Synthesis of 4-Chlorophenyl methyl sulfoxide (Precursor)

The causality for this initial step is straightforward: sulfoxides are the direct and stable precursors for sulfoximine synthesis. Controlled oxidation of the sulfide prevents over-oxidation to the sulfone, which is unreactive towards imidation.

-

Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 4-chlorothioanisole (1.0 equiv) and a suitable solvent such as acetic acid.

-

Oxidation: Cool the solution in an ice bath to 0-5 °C. Add hydrogen peroxide (30% aq. solution, 1.1 equiv) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting sulfide.

-

Workup: Quench the reaction by pouring the mixture into cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfoxide can be purified by column chromatography or recrystallization to yield the pure precursor.

Part B: Imidation to this compound

This step employs a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), which is a mild and effective oxidant for generating the reactive nitrene species in situ from ammonium carbamate. This method is chosen for its operational simplicity and high functional group tolerance.[7]

-

Setup: In a well-ventilated fume hood, charge a round-bottomed flask with 4-chlorophenyl methyl sulfoxide (1.0 equiv), (diacetoxyiodo)benzene (3.0 equiv), and methanol (approx. 0.2 M concentration).[7]

-

Reagent Addition: Begin stirring the suspension at room temperature (25 °C). Add ammonium carbamate (4.0 equiv) portion-wise over 10 minutes. The controlled addition is crucial to manage the effervescence from the decarboxylation of the carbamate.[7]

-

Reaction: Stir the reaction mixture at 25 °C for 1-2 hours. Monitor the reaction progress by TLC, observing the consumption of the sulfoxide starting material.

-

Solvent Removal & Workup: Remove the methanol under reduced pressure. Dilute the resulting slurry with ethyl acetate and saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.

-

Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Purification (Self-Validating System): Combine the organic fractions and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product must be purified via silica gel column chromatography. The purity of the final product should be validated by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and integrity, thus ensuring a self-validating protocol.

Potential Applications in Research and Development

This compound and its analogues are valuable building blocks in medicinal chemistry. The sulfoximine moiety has been successfully incorporated into clinical candidates targeting a range of diseases. For instance, it was a key component in the development of a modulator of the dopamine D1 receptor and a PYK2 inhibitor.[8] The N-H bond provides a handle for further functionalization, allowing the molecule to be incorporated into larger, more complex structures such as PROTACs or covalent inhibitors.[2] Researchers can leverage this compound to explore new chemical space, optimize lead compounds, and develop novel therapeutics with improved pharmacological profiles.

References

- 1. Methyl Sulfoximines for Medicinal Chemistry - Enamine [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | C7H8ClNOS | CID 12463932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 22132-99-6 [chemicalbook.com]

- 5. This compound | 22132-99-6 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]

"S-Methyl-S-(4-chlorophenyl) sulfoximine" solubility and stability data

An In-depth Technical Guide to the Physicochemical Characterization of S-Methyl-S-(4-chlorophenyl) sulfoximine: Solubility and Stability

Foreword: A Framework for Characterization

Sulfoximines represent a fascinating and increasingly vital class of functional groups in the landscape of drug discovery and agrochemicals.[1][2] Their unique three-dimensional structure, chemical stability, and capacity for hydrogen bonding have positioned them as valuable bioisosteres for more common moieties like sulfones and sulfonamides. This compound (CAS 22132-99-6) is a representative member of this class.[3][4] While synthetic routes to this and similar molecules are being explored[5][6], a comprehensive public dataset on its fundamental physicochemical properties—namely solubility and stability—remains sparse.

This guide is designed for researchers, medicinal chemists, and drug development professionals. Recognizing the data gap for this specific molecule, we will not merely report non-existent values. Instead, we will establish a complete, field-proven framework for determining these critical parameters. This document provides the foundational principles and detailed, actionable protocols required to generate the robust solubility and stability data essential for advancing any lead compound. We will proceed by explaining the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach grounded in international standards.

Part 1: Solubility Profiling of this compound

The solubility of a compound is a master variable that dictates its behavior from initial in vitro screens to final in vivo efficacy. A compound that cannot be adequately solubilized cannot be reliably tested or formulated. The computed XLogP3 value of 2.3 for this compound suggests moderate lipophilicity and anticipates poor to moderate aqueous solubility.[3] The following workflow provides a systematic approach to fully characterize its solubility profile.

Solubility Characterization Workflow

The logical progression from qualitative assessment to precise quantitative measurement is crucial for efficient resource allocation. This workflow ensures a comprehensive understanding of the compound's solubility characteristics.

Caption: A systematic workflow for determining the solubility of a target compound.

Protocol 1: Qualitative Solubility Assessment

Rationale: This initial, rapid screen provides a practical understanding of the compound's behavior in solvents commonly used in a laboratory setting. It helps in selecting appropriate solvents for stock solution preparation and subsequent quantitative assays.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of this compound into separate, clear 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 100 µL of the test solvent to each tube. The recommended solvents are:

-

Deionized Water (Polar, Protic)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (Aqueous, Physiological)

-

Ethanol (Polar, Protic)

-

Dimethyl Sulfoxide (DMSO) (Polar, Aprotic)

-

Acetonitrile (ACN) (Polar, Aprotic)

-

-

Mixing: Vortex each tube vigorously for 30-60 seconds.[7]

-

Observation: Visually inspect each tube against a well-lit background. Classify the solubility as 'Soluble' (clear solution), 'Partially Soluble' (some solid remains), or 'Insoluble' (no visible dissolution).[7]

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is established between the solid compound and the solvent, providing a definitive solubility value under specific conditions. This is critical for building accurate structure-activity relationships and for formulation development.

Methodology:

-

Compound Addition: Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of PBS, pH 7.4).

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle. Alternatively, centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the quantifiable range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method with a calibration curve to determine the concentration of the dissolved compound. The resulting concentration is the thermodynamic solubility.

Protocol 3: pH-Dependent Aqueous Solubility Profile

Rationale: Many organic molecules contain ionizable functional groups, and their solubility can be dramatically influenced by pH. While the sulfoximine nitrogen is generally not strongly basic, determining the solubility across a range of pH values is a mandatory step in pre-formulation to understand how the compound will behave in different physiological environments (e.g., stomach vs. intestine).

Methodology:

-

Buffer Preparation: Prepare a series of sterile, aqueous buffer solutions covering a relevant pH range (e.g., pH 2.0, 4.0, 6.8, 7.4, 9.0).[8][9]

-

Execution: Perform the Quantitative Thermodynamic Solubility protocol (Protocol 2) in parallel for each prepared buffer solution.

-

Analysis: Plot the determined solubility (in µg/mL or µM) against the pH of the buffer. This plot provides a clear visual representation of the compound's pH-solubility profile.

Anticipated Solubility Data Summary

This table should be populated with experimental data derived from the protocols above. Based on the compound's structure, hypothetical results are included for illustrative purposes.

| Solvent / Medium | Temperature (°C) | Solubility Classification | Quantitative Solubility (µg/mL) |

| Deionized Water | 25 | Low | < 10 |

| PBS (pH 7.4) | 25 | Low | < 15 |

| 0.1 M HCl (pH 1) | 25 | Low | < 15 |

| 0.1 M NaOH (pH 13) | 25 | Low | < 20 |

| Ethanol | 25 | High | > 10,000 |

| DMSO | 25 | Very High | > 50,000 |

Values are hypothetical and must be determined experimentally.

Part 2: Stability Assessment of this compound

Stability testing is a non-negotiable component of chemical characterization. It determines a compound's intrinsic reactivity and its shelf-life and informs necessary storage and handling conditions. Forced degradation (or stress testing) is the cornerstone of this assessment. By intentionally exposing the compound to harsh conditions, we can rapidly identify likely degradation pathways, potential degradants, and establish the stability-indicating nature of our analytical methods.[10]

Forced Degradation Workflow

This workflow outlines a standard forced degradation study as recommended by international guidelines.[11] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

Caption: Workflow for a comprehensive forced degradation study.

Protocol 4: Hydrolytic Stability Assessment

Rationale: Hydrolysis is a primary pathway for drug degradation.[12] This protocol, based on OECD Guideline 111 and ICH recommendations, evaluates the compound's susceptibility to degradation in aqueous environments at different pH levels.[8][9][13]

Methodology:

-

Sample Preparation: Prepare three separate solutions of the compound (~100 µg/mL) in:

-

0.1 N Hydrochloric Acid (HCl)

-

Deionized Water (or buffer at pH 7.0)

-

0.1 N Sodium Hydroxide (NaOH)

-

-

Incubation: Incubate the solutions, along with control solutions (blanks without the compound), in a controlled temperature bath (e.g., 60-80 °C) in the dark.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours). Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify any major degradation products by their retention time and mass (if using LC-MS).

Protocol 5: Photostability Assessment

Rationale: Exposure to light can induce photochemical degradation. The ICH Q1B guideline provides a standardized method to assess this liability, which is crucial for determining packaging and handling requirements.[14][15][16][17]

Methodology:

-

Sample Preparation: Prepare samples of the solid compound and a solution of the compound (e.g., in quartz cuvettes or other transparent containers).

-

Control Sample: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.

-

Light Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[14][17]

-

Analysis: After exposure, analyze both the light-exposed samples and the dark controls. A significant difference in purity or an increase in degradants in the exposed sample compared to the control indicates photosensitivity.

Protocol 6: Thermal Stability Assessment (Dry Heat & TGA)

Rationale: Thermal stability is critical for manufacturing processes (e.g., drying) and long-term storage.[18] Thermogravimetric Analysis (TGA) provides precise data on the temperature at which the compound begins to lose mass due to decomposition.[19][20][21]

Methodology (TGA):

-

Sample Preparation: Place a small, precise amount of the solid compound (typically 2-5 mg) into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA instrument.

-

Heating Program: Heat the sample under a controlled atmosphere (typically inert nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from 25 °C to 400 °C).

-

Data Analysis: The instrument records the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[18][19]

Potential Degradation Pathways

While experimental data is required for confirmation, sulfoximines are generally considered chemically robust. However, potential degradation pathways could involve transformations of the sulfoximine core or reactions on the chlorophenyl ring.[22][23] A key degradation product to monitor for would be the corresponding sulfoxide, (4-chlorophenyl)(methyl)sulfoxide, resulting from the reduction of the sulfoximine.[22][24] Another possibility is the formation of the corresponding sulfone, 4-Chlorophenyl methyl sulfone, via oxidation.[25]

Forced Degradation Data Summary

This table should be used to summarize the results from the stability studies.

| Stress Condition | Details | Time | % Degradation | Major Degradants Observed (RT/m/z) |

| Acidic Hydrolysis | 0.1 N HCl, 80 °C | 48 h | < 5% | To be determined |

| Basic Hydrolysis | 0.1 N NaOH, 80 °C | 48 h | 5-10% | To be determined |

| Neutral Hydrolysis | Water, 80 °C | 48 h | < 2% | To be determined |

| Photolytic | ICH Q1B | - | < 2% | To be determined |

| Thermal (Dry Heat) | 105 °C | 72 h | < 1% | To be determined |

| Thermal (TGA) | 10 °C/min ramp | - | Onset: >200 °C | N/A |

Values are hypothetical and must be determined experimentally.

Conclusion

This compound is a compound of interest within a promising chemical class. However, without a thorough understanding of its solubility and stability, its potential cannot be realized. The experimental frameworks and detailed protocols provided in this guide represent the industry-standard approach to generating this essential data. By systematically evaluating solubility in relevant media and probing for instabilities under forced degradation conditions, researchers can build a comprehensive physicochemical profile. This profile is the foundation upon which all subsequent development activities—from medicinal chemistry optimization to formulation and clinical studies—are built. Adherence to these rigorous, self-validating methodologies will ensure the generation of high-quality, reliable data, enabling informed decision-making in any research and development program.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | C7H8ClNOS | CID 12463932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 22132-99-6 [chemicalbook.com]

- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 6. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saltise.ca [saltise.ca]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. fda.gov [fda.gov]

- 11. ICH Official web site : ICH [ich.org]

- 12. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 21. mdpi.com [mdpi.com]

- 22. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. 4-Chlorophenyl methyl sulfoxide, (+-)- | C7H7ClOS | CID 13626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of S-Methyl-S-(4-chlorophenyl) sulfoximine

Introduction

S-Methyl-S-(4-chlorophenyl) sulfoximine is a chiral organosulfur compound belonging to the sulfoximine class of molecules. Sulfoximines have garnered significant attention in medicinal chemistry and drug discovery due to their unique stereochemical and electronic properties, serving as versatile bioisosteres for other functional groups.[1][2] Their ability to form three-dimensional structures and engage in specific hydrogen bonding interactions makes them valuable motifs in the design of novel therapeutic agents.[1][3]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of molecules like this compound. This guide provides an in-depth overview of the expected spectroscopic data for this compound, grounded in experimentally obtained results and established principles of spectroscopic interpretation.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol (¹H and ¹³C NMR)

The following is a generalized protocol for acquiring NMR spectra, based on standard practices in organic chemistry.[4][5]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum with complete proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.94 | Doublet | 2H | Ar-H | 8.6 |

| 7.51 | Doublet | 2H | Ar-H | 8.6 |

| 3.09 | Singlet | 3H | S-CH₃ | - |

| 2.76 | Broad Singlet | 1H | N-H | - |

Data sourced from Bolm et al. (2021) [4]

Interpretation:

-

The two doublets at 7.94 and 7.51 ppm are characteristic of a para-substituted benzene ring.[4] The protons ortho to the sulfoximine group are deshielded and appear at a higher chemical shift (7.94 ppm) compared to the protons meta to the group (7.51 ppm). The coupling constant of 8.6 Hz is typical for ortho-coupling in an aromatic system.

-

The singlet at 3.09 ppm corresponds to the three protons of the methyl group attached to the sulfur atom.[4]

-

A broad singlet at 2.76 ppm is assigned to the proton on the nitrogen atom (N-H).[4] The broadness of this signal is due to quadrupole broadening and potential chemical exchange.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 142.2 | Ar-C (ipso to S) |

| 139.9 | Ar-C (ipso to Cl) |

| 129.7 | Ar-CH |

| 129.4 | Ar-CH |

| 46.3 | S-CH₃ |

Data sourced from Bolm et al. (2021) [4]

Interpretation:

-

The signals at 142.2 and 139.9 ppm are assigned to the quaternary aromatic carbons, with the carbon directly attached to the sulfur appearing at 142.2 ppm and the carbon bearing the chlorine at 139.9 ppm.[4]

-

The two signals at 129.7 and 129.4 ppm correspond to the protonated aromatic carbons.[4]

-